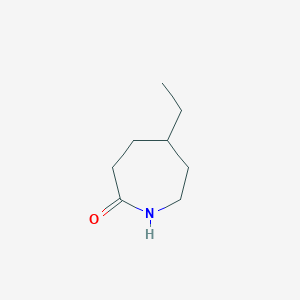
5-Ethylazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylazepan-2-one is a chemical compound with the CAS Number: 34303-48-5 . It has a molecular weight of 141.21 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-ethyl-2-azepanone . The InChI code for this compound is 1S/C8H15NO/c1-2-7-3-4-8(10)9-6-5-7/h7H,2-6H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound has a melting point of 56-57 degrees Celsius . It is a powder in its physical form . The estimated boiling point is 239.41 C and the estimated density is 0.98 g/cm^3 .科学的研究の応用
5-Ethylazepan-2-one has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and fine chemical industries. It has been used as an intermediate in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and anticoagulants. It has also been used as a starting material in the synthesis of various other compounds, such as 5-ethyl-2-azepanone, 5-ethyl-2-azepan-3-one, and 5-ethyl-2-azepan-4-one. In addition, this compound has been used as a substrate for the synthesis of various polymers and as a reactant in the synthesis of various organometallic complexes.
作用機序
The mechanism of action of 5-ethylazepan-2-one is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2, which are involved in the synthesis of inflammatory mediators. In addition, this compound has been shown to have anticonvulsant activity, possibly due to its ability to modulate the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anticonvulsant, and analgesic activity. In addition, it has been shown to reduce levels of certain pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of certain cancer cell lines, such as lung cancer cells, and to reduce the growth of certain tumors in animal models.
実験室実験の利点と制限
The main advantages of using 5-ethylazepan-2-one in laboratory experiments are that it is relatively easy to synthesize, it is stable at room temperature, and it is relatively non-toxic. The main limitation of using this compound in laboratory experiments is that it is not soluble in water and must be dissolved in an organic solvent, such as dimethylformamide, before it can be used.
将来の方向性
The potential applications of 5-ethylazepan-2-one are numerous, and future research should focus on exploring its use in the synthesis of new drugs and other compounds. In addition, further research should be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Other potential future directions include the development of new methods for the synthesis of this compound, the exploration of its potential uses in the agrochemical and fine chemical industries, and the investigation of its potential uses in the synthesis of polymers and organometallic complexes.
合成法
5-Ethylazepan-2-one can be synthesized by the reaction of ethyl bromide with sodium azide in the presence of a base such as potassium carbonate. This reaction yields 5-ethyl-2-azepan-2-one as the major product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of between 0°C and 25°C. The reaction can also be carried out in an aqueous medium, but this requires the use of an aprotic solvent such as dimethylformamide.
Safety and Hazards
特性
IUPAC Name |
5-ethylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-4-8(10)9-6-5-7/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUFXJFIQXSTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)NCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34303-48-5 |
Source


|
| Record name | 5-ethylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)
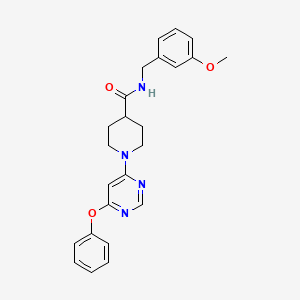
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)
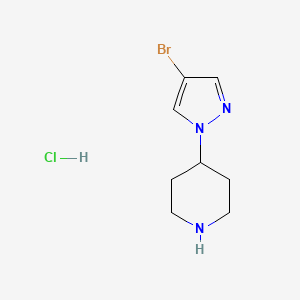
![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)
![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)


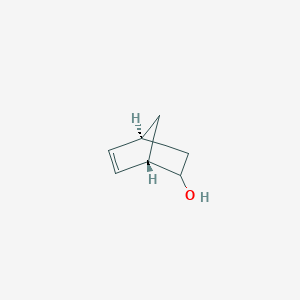
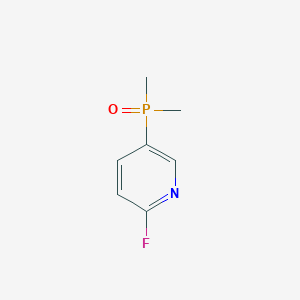
![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)

![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2676979.png)